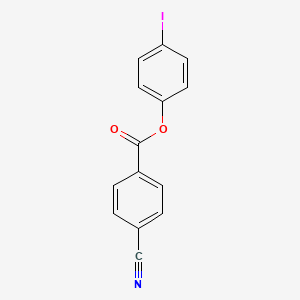![molecular formula C26H30N4O4 B13366584 N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide is a complex organic compound that features a benzimidazole moiety and a benzazepine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Benzazepine Structure: This involves the cyclization of an appropriate precursor, such as a phenethylamine derivative, under oxidative conditions.
Coupling of the Two Fragments: The final step involves coupling the benzimidazole and benzazepine fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl group in the benzazepine structure can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
科学的研究の応用
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The benzazepine structure may interact with neurotransmitter receptors, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Benzazepine Derivatives: Compounds like benazepril, used as antihypertensive agents.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide is unique due to its combined structural features of benzimidazole and benzazepine, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C26H30N4O4 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)propanamide |
InChI |
InChI=1S/C26H30N4O4/c1-16(2)25(26-27-19-7-5-6-8-20(19)28-26)29-23(31)10-12-30-11-9-17-13-21(33-3)22(34-4)14-18(17)15-24(30)32/h5-9,11,13-14,16,25H,10,12,15H2,1-4H3,(H,27,28)(H,29,31)/t25-/m0/s1 |
InChIキー |
SIJPDJRBUPYIHN-VWLOTQADSA-N |
異性体SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
正規SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
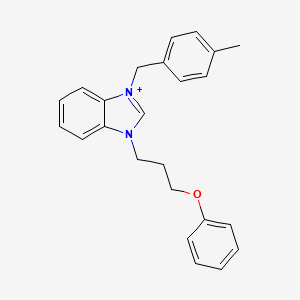
![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)
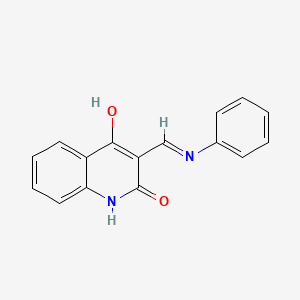
![3-[(Ethylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366534.png)
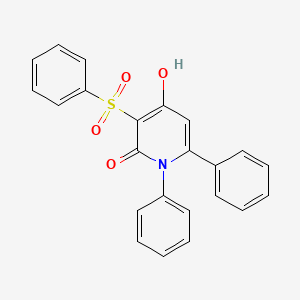
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)
![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)
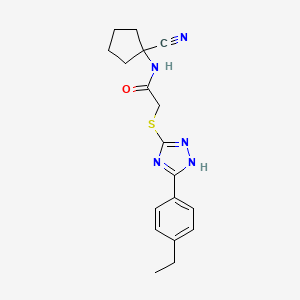
![6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)
